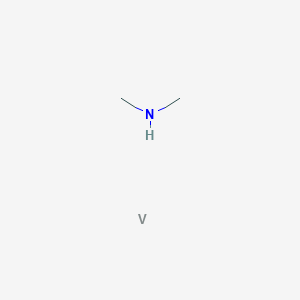
Methanamine, N-methyl-, vanadium(4+) salt (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanamine, N-methyl-, vanadium(4+) salt (9CI) is a chemical compound with the molecular formula C8H24N4VThis compound is characterized by the presence of vanadium in the +4 oxidation state, coordinated with four N-methylmethanamine ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-methyl-, vanadium(4+) salt typically involves the reaction of vanadium tetrachloride with N-methylmethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the vanadium center. The general reaction can be represented as follows:
VCl4+4CH3NH2→V(NCH3)4+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control. The product is then purified through crystallization or other separation techniques to obtain high-purity Methanamine, N-methyl-, vanadium(4+) salt .
化学反応の分析
Types of Reactions
Methanamine, N-methyl-, vanadium(4+) salt undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of vanadium.
Substitution: Ligands around the vanadium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under inert conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium pentoxide, while reduction could produce vanadium(III) complexes .
科学的研究の応用
Methanamine, N-methyl-, vanadium(4+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-diabetic effects.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of Methanamine, N-methyl-, vanadium(4+) salt involves its ability to interact with various molecular targets. In biological systems, it can mimic the activity of certain enzymes by facilitating redox reactions. The vanadium center plays a crucial role in these processes by cycling between different oxidation states, thereby influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Vanadium pentoxide (V2O5)
- Vanadium(III) oxide (V2O3)
- Vanadium(IV) oxide (VO2)
Uniqueness
Methanamine, N-methyl-, vanadium(4+) salt is unique due to its specific coordination environment and the presence of N-methylmethanamine ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other vanadium compounds may not fulfill .
特性
分子式 |
C2H7NV |
|---|---|
分子量 |
96.03 g/mol |
IUPAC名 |
N-methylmethanamine;vanadium |
InChI |
InChI=1S/C2H7N.V/c1-3-2;/h3H,1-2H3; |
InChIキー |
AYRCULMHDBFUQI-UHFFFAOYSA-N |
正規SMILES |
CNC.[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
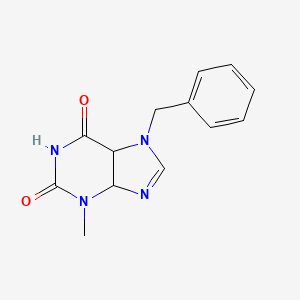
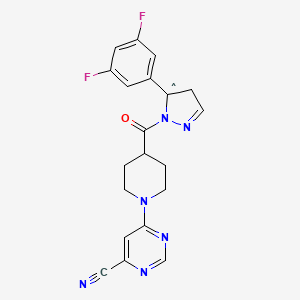
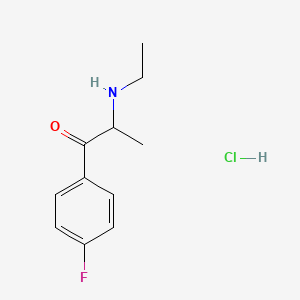
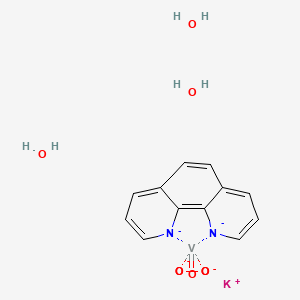
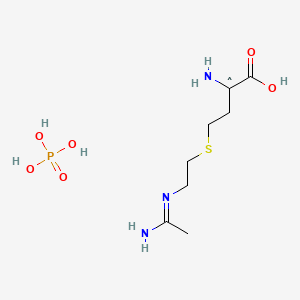

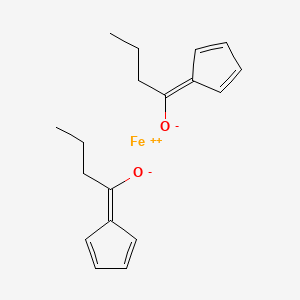

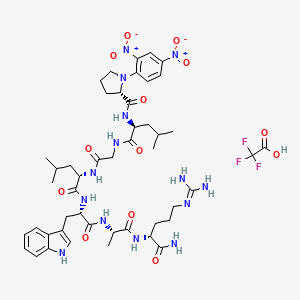
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
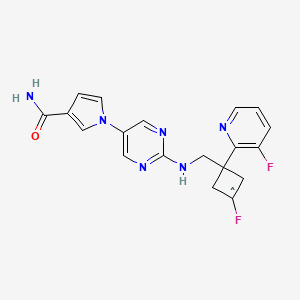
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

